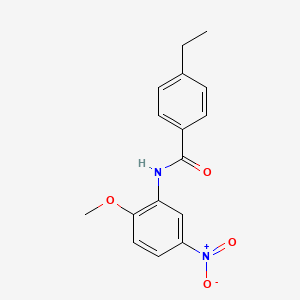![molecular formula C17H22BrClN2O2 B4402718 N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride
Overview
Description
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride, also known as BRL37344, is a selective β3-adrenoceptor agonist. It has been widely used in scientific research to investigate the role of β3-adrenoceptors in various physiological and pathological processes.
Mechanism of Action
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride selectively activates β3-adrenoceptors, which are primarily expressed in adipose tissue, bladder, and cardiovascular system. Activation of β3-adrenoceptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins and leads to the physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of the effects include increased thermogenesis and energy expenditure, improved glucose tolerance and insulin sensitivity, vasodilation, and relaxation of the bladder. This compound has also been shown to increase the expression of genes involved in lipid metabolism and mitochondrial biogenesis, which makes it a potential target for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride has several advantages and limitations for lab experiments. One advantage is its selectivity for β3-adrenoceptors, which allows for the investigation of the specific role of these receptors in different physiological and pathological processes. Another advantage is its availability and relatively low cost compared to other β3-adrenoceptor agonists. However, this compound has some limitations, including its relatively low potency compared to other β3-adrenoceptor agonists and its potential off-target effects on other adrenoceptor subtypes.
Future Directions
There are several future directions for the research on N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride. One direction is the investigation of its potential therapeutic effects on obesity, diabetes, cardiovascular diseases, and bladder dysfunction. Another direction is the investigation of its potential effects on other physiological and pathological processes, such as cancer and inflammation. In addition, the development of more potent and selective β3-adrenoceptor agonists could lead to the development of more effective treatments for various diseases.
Scientific Research Applications
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride has been used in various scientific research studies to investigate the role of β3-adrenoceptors in different physiological and pathological processes. Some of the areas of research include obesity, diabetes, cardiovascular diseases, and bladder dysfunction. This compound has been shown to increase thermogenesis and energy expenditure, which makes it a potential target for the treatment of obesity and metabolic disorders. It has also been shown to improve glucose tolerance and insulin sensitivity, which makes it a potential target for the treatment of diabetes. In addition, this compound has been shown to have vasodilatory effects, which makes it a potential target for the treatment of cardiovascular diseases. It has also been shown to have relaxant effects on the bladder, which makes it a potential target for the treatment of bladder dysfunction.
properties
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2.ClH/c1-3-6-19-11-14-8-15(18)17(16(9-14)21-2)22-12-13-5-4-7-20-10-13;/h4-5,7-10,19H,3,6,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABBYCMVAYIGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Br)OCC2=CN=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4402635.png)
![N-[4-(benzoylamino)phenyl]-3-(dimethylamino)benzamide](/img/structure/B4402655.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}pentanamide](/img/structure/B4402660.png)

![N-(3-acetylphenyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4402668.png)
![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![{2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4402682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4402684.png)
![1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402692.png)
![4-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4402699.png)
amine hydrochloride](/img/structure/B4402713.png)
![8-[2-(3-nitrophenoxy)ethoxy]quinoline](/img/structure/B4402723.png)
![N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4402733.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4402736.png)